1-Benzofuran-3-carbonitrile
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Overview
Description
1-Benzofuran-3-carbonitrile is a heterocyclic organic compound that features a benzofuran ring fused with a nitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzyl cyanide under acidic conditions. Another method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzofuran-3-carboxylic acid.
Reduction: The nitrile group can be reduced to form benzylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
- Oxidation yields benzofuran-3-carboxylic acid.
- Reduction produces benzylamine derivatives.
- Substitution reactions result in various substituted benzofuran derivatives .
Scientific Research Applications
1-Benzofuran-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound exhibits potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzofuran: Lacks the nitrile group and has different biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen in the ring structure.
Indole: Features a nitrogen atom in the ring and exhibits distinct pharmacological properties.
Uniqueness: 1-Benzofuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-benzofuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLADTXGBAUFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577827 |
Source
|
Record name | 1-Benzofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55877-31-1 |
Source
|
Record name | 1-Benzofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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